molecular formula C18H26N4O4S B2638071 N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,5-diethoxybenzenesulfonamide CAS No. 1797814-57-3

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,5-diethoxybenzenesulfonamide

Cat. No.: B2638071
CAS No.: 1797814-57-3
M. Wt: 394.49
InChI Key: DLVALDNXEXWSQH-UHFFFAOYSA-N
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Description

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,5-diethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H26N4O4S and its molecular weight is 394.49. The purity is usually 95%.
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Scientific Research Applications

Analytical Method Development

A study by Hardt and Angerer (1999) describes an analytical method for determining metabolites of pirimicarb, which is related to the compound . The method involves gas chromatography-mass spectrometry for detecting pirimicarb metabolites in human urine, showing the compound's relevance in environmental and occupational health research Hardt & Angerer, 1999.

Corrosion Inhibition

Kaya et al. (2016) investigated piperidine derivatives for their adsorption and corrosion inhibition properties on iron surfaces. Though the chemical structures differ, the research approach could be relevant for studying the corrosion inhibition effects of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,5-diethoxybenzenesulfonamide Kaya et al., 2016.

Molecular Dynamics and Quantum Chemical Studies

The study by Kaya et al. (2016) also includes quantum chemical calculations and molecular dynamics simulations to understand the interactions of piperidine derivatives with metal surfaces, which could be a methodological reference for exploring the interactions of this compound with various substrates Kaya et al., 2016.

Synthesis and Characterization of Derivatives

Research by Farag et al. (2011) on synthesizing azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating a specific moiety demonstrates the chemical versatility and potential for creating various derivatives from a base compound, which may include this compound Farag et al., 2011.

Properties

IUPAC Name

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2,5-diethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4S/c1-6-25-15-8-9-16(26-7-2)17(11-15)27(23,24)19-12-14-10-13(3)20-18(21-14)22(4)5/h8-11,19H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVALDNXEXWSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=NC(=NC(=C2)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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